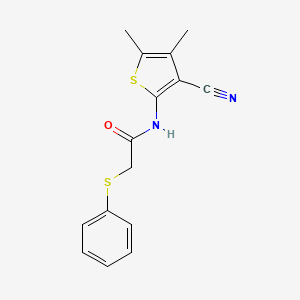

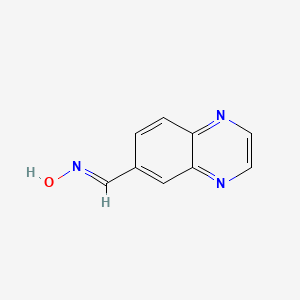

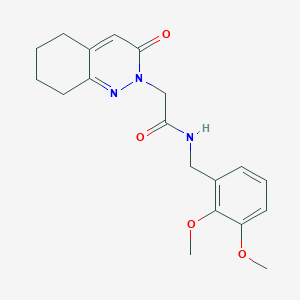

![molecular formula C29H26FN5O3 B2489397 4-苄基-N-环戊基-2-(2-氟苄基)-1,5-二氧代-1,2,4,5-四氢[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺 CAS No. 1243061-57-5](/img/structure/B2489397.png)

4-苄基-N-环戊基-2-(2-氟苄基)-1,5-二氧代-1,2,4,5-四氢[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar [1,2,4]triazolo[4,3-a]quinazoline derivatives often involves multi-step reactions, including cyclization and condensation processes, which are crucial for constructing the complex triazoloquinazoline core. For instance, the synthesis may involve the condensation of aldehydes and beta-diketones with amines or hydrazines under solvent-free conditions or in the presence of catalysts to yield tetrahydro[1,2,4]triazoloquinazoline derivatives in relatively high yields (Shaabani et al., 2006). Moreover, novel synthetic routes have been explored, including one-pot methods that provide an efficient strategy for synthesizing quinazoline derivatives from easily available materials (Xiang‐He Meng et al., 2022).

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinazoline derivatives is characterized by the presence of multiple heterocyclic rings, including a triazolo ring fused to a quinazoline backbone. This structural arrangement contributes to the compound's unique physical and chemical properties. Structural determination and analysis are often carried out using spectroscopic methods, including NMR and X-ray crystallography, providing insights into the arrangement of atoms within the molecule and the configuration of substituents (Chernyshev et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of [1,2,4]triazolo[4,3-a]quinazoline derivatives involves various reactions, such as alkylation, acylation, and cycloaddition, which modify the core structure and introduce different functional groups. These reactions expand the chemical diversity and potential applications of these compounds. The presence of multiple reactive sites allows for the synthesis of a wide range of derivatives with varied biological and chemical properties (Lipson et al., 2007).

科学研究应用

化学合成和结构阐明

相关[1,2,4]三唑并[4,3-a]喹唑啉衍生物的合成涉及级联环化反应,展示了该化合物在合成有机化学中的相关性。例如,Lipson等人(2006年)的研究描述了3,4,5-三氨基-1,2,4-三唑与芳香醛和环戊酮的三组分缩合反应,得到部分氢化的[1,2,4]三唑并[5,1-b]喹唑啉-8-酮,突出了类似结构化合物的合成途径Lipson et al., 2006。

生物活性和治疗潜力

类似[1,2,4]三唑喹唑啉衍生物的生物活性和治疗潜力已得到广泛研究。例如,Danylchenko等人(2016年)对4-芳基-5-氧代-4,5-二氢[1,2,4]三唑并[4,3-a]喹唑啉-8-羧酰胺的合成、生物活性的计算预测以及急性毒性进行了研究。他们的研究表明潜在的抗神经活性,暗示了在男性生殖和勃起功能障碍治疗方面的前景Danylchenko et al., 2016。

药理学研究

[1,2,4]三唑并[4,3-a]喹唑啉衍生物的药理学评价显示出多样的生物活性。Alagarsamy等人(2007年)合成了新颖的1-取代-4-苄基-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮,并对其进行了体内H1-抗组胺活性评价,显示出作为抗组胺药物的显著潜力,且具有最小的镇静作用Alagarsamy et al., 2007。

属性

IUPAC Name |

4-benzyl-N-cyclopentyl-2-[(2-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26FN5O3/c30-24-13-7-4-10-21(24)18-34-29(38)35-25-16-20(26(36)31-22-11-5-6-12-22)14-15-23(25)27(37)33(28(35)32-34)17-19-8-2-1-3-9-19/h1-4,7-10,13-16,22H,5-6,11-12,17-18H2,(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIZBASFWWVBID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C4=NN(C(=O)N34)CC5=CC=CC=C5F)CC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-cyclopentyl-2-(2-fluorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride](/img/structure/B2489319.png)

![1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489321.png)

![2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2489327.png)

![N-(3-chloro-4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2489333.png)

![3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2489334.png)